Boivinose

Description

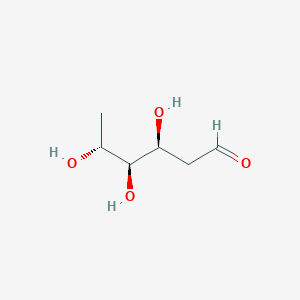

Structure

3D Structure

Properties

Molecular Formula |

C6H12O4 |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

(3S,4S,5R)-3,4,5-trihydroxyhexanal |

InChI |

InChI=1S/C6H12O4/c1-4(8)6(10)5(9)2-3-7/h3-6,8-10H,2H2,1H3/t4-,5+,6+/m1/s1 |

InChI Key |

JWFRNGYBHLBCMB-SRQIZXRXSA-N |

SMILES |

CC(C(C(CC=O)O)O)O |

Isomeric SMILES |

C[C@H]([C@@H]([C@H](CC=O)O)O)O |

Canonical SMILES |

CC(C(C(CC=O)O)O)O |

Origin of Product |

United States |

Biosynthesis of Boivinose

Enzymatic Pathways and Key Intermediates

The enzymatic production of Thymidine (B127349) Diphosphate (TDP)-D-boivinose is a multi-step process involving precursor activation followed by a series of stereospecific enzymatic reactions.

The biosynthesis of most 2,6-dideoxyhexoses, including boivinose, originates from common primary metabolites. mdpi.com The pathway begins with D-glucose-1-phosphate, a derivative of glucose from central metabolism. nih.govnih.gov This precursor is activated by its coupling to a nucleotide diphosphate, specifically deoxy-thymidine-diphosphate (TDP). georgefox.edu This activation is catalyzed by a TDP-D-glucose synthase (also known as glucose-1-phosphate thymidylyltransferase), such as MtmD or OleS, which transfers a thymidine monophosphate (TMP) group to D-glucose-1-phosphate to form TDP-D-glucose. nih.govacs.org This activated sugar is the entry point into the specialized deoxysugar biosynthetic pathway.

Following activation, TDP-D-glucose undergoes a critical dehydration reaction at the C-4 and C-6 positions. This reaction is carried out by a TDP-D-glucose-4,6-dehydratase (e.g., MtmE, OleE, DesIV), which removes a water molecule to yield the key intermediate, TDP-4-keto-6-deoxy-D-glucose (TKDG). nih.govnih.govacs.org

TKDG is a crucial branch-point intermediate in the biosynthesis of all TDP-deoxysugars. google.com From this common precursor, various enzymatic tailoring pathways diverge to produce the wide structural diversity of deoxysugars found in nature, including di- and tri-deoxysugars, amino sugars, and branched-chain sugars. acs.orggoogle.com The subsequent enzymatic modifications of TKDG determine the final identity and stereochemistry of the deoxysugar.

The conversion of TKDG to TDP-D-boivinose requires a specific sequence of reduction and dehydration reactions that establish the unique stereochemistry of the final product. This is often achieved by combining enzymes from different biosynthetic pathways. acs.orgresearchgate.net

A representative engineered pathway proceeds as follows:

C-2 Deoxygenation : The process starts with the C-2 deoxygenation of TKDG. This involves a 2,3-dehydration step catalyzed by an enzyme like OleV, followed by a reduction. acs.orgresearchgate.net

C-3 Ketoreduction : To achieve the axial hydroxyl group at C-3 characteristic of this compound, a specific 3-ketoreductase is required. The 3-ketoreductase from the erythromycin (B1671065) pathway, EryBII, has been successfully used in combinatorial approaches to generate this axial configuration. nih.govresearchgate.net This step is critical in differentiating the pathway from that of D-olivose, which features an equatorial C-3 hydroxyl group formed by enzymes like OleW. nih.govresearchgate.net

C-4 Ketoreduction : The final and defining step is the reduction of the C-4 keto group. The enzyme OleU, a 4-ketoreductase, is responsible for generating the axial hydroxyl group at the C-4 position. acs.orgresearchgate.net While OleU's natural substrate is an intermediate in L-sugar biosynthesis, it has demonstrated the flexibility to act on D-sugar intermediates to produce TDP-D-boivinose. nih.gov In contrast, 4-ketoreductases like UrdR produce an equatorial hydroxyl group, leading to the formation of TDP-D-digitoxose from the same precursor. acs.orgresearchgate.net The enzyme MtmC, a bifunctional enzyme from the mithramycin pathway, can also act as a 4-ketoreductase (in the presence of NADPH) to produce D-olivose, but it is not directly involved in creating the axial C-4 configuration of this compound. nih.govresearchgate.net

The following table summarizes the key enzymes and their functions in a constructed this compound biosynthetic pathway.

| Enzyme | Source Pathway (Example) | Function | Role in this compound Biosynthesis |

|---|---|---|---|

| MtmD / OleS | Mithramycin / Oleandomycin (B1677203) | TDP-D-glucose synthase | Activates glucose-1-phosphate to TDP-D-glucose. nih.govacs.org |

| MtmE / OleE | Mithramycin / Oleandomycin | TDP-D-glucose 4,6-dehydratase | Converts TDP-D-glucose to the key intermediate TDP-4-keto-6-deoxy-D-glucose (TKDG). nih.govacs.org |

| OleV | Oleandomycin | 2,3-dehydratase | Initiates C-2 deoxygenation of the TKDG intermediate. acs.orgresearchgate.net |

| EryBII | Erythromycin | 3-ketoreductase | Reduces the C-3 keto group to an axial hydroxyl group. nih.govresearchgate.net |

| OleU | Oleandomycin | 4-ketoreductase | Reduces the C-4 keto group to an axial hydroxyl group, the final step to form TDP-D-boivinose. nih.govacs.orgresearchgate.net |

Role of Thymidine Diphosphate (TDP)-4-keto-6-deoxy-D-glucose (TKDG)

Genetic Basis of this compound Biosynthesis

The genetic foundation for this compound production lies in the heterologous expression of engineered gene clusters.

Scientists have successfully reconstituted "unnatural natural gene clusters" to direct the biosynthesis of various deoxysugars, including D-boivinose. nih.govnih.gov These efforts involve identifying genes for required enzymes (dehydratases, ketoreductases, etc.) from the biosynthetic clusters of known antibiotics like oleandomycin, mithramycin, and erythromycin and assembling them into new expression plasmids. nih.govnih.gov

For instance, research has demonstrated that a gene cluster for TDP-D-boivinose can be constructed and expressed in a host organism like Streptomyces albus. nih.gov The functionality of these designed clusters was confirmed by the generation of novel glycosylated versions of host-produced compounds, such as D-boivinosyl-tetracenomycin C, proving the in vivo production of TDP-D-boivinose. nih.govnih.gov

The biosynthesis of deoxysugars is highly modular, allowing for the generation of diverse sugar structures by swapping enzyme-encoding genes within a pathway. nih.gov This plug-and-play approach has been effectively used to create libraries of glycosylated natural products.

Plasmids are instrumental in this modular approach. Specific constructs, such as pMP1UIIBII and pMP1BII, have been engineered to contain the precise combination of genes necessary for TDP-D-boivinose synthesis. researchgate.net These plasmids typically carry genes under the control of strong promoters to ensure expression in the heterologous host. researchgate.net

The pGJZ series of plasmids exemplifies this modularity in the context of producing erythromycin analogs in E. coli. nih.gov These plasmids were designed to carry different deoxysugar pathways, including those for this compound and other rare sugars. nih.gov By introducing these pathway-specific pGJZ plasmids into an engineered E. coli strain, researchers can generate a variety of erythromycin derivatives with altered sugar moieties, demonstrating the power of modular pathway engineering. nih.gov

The table below details examples of engineered plasmids for deoxysugar biosynthesis.

| Plasmid Construct | Key Genes Included | Resulting Deoxysugar |

|---|---|---|

| pMP1UIIBII / pMP1BII | Combinations of mtmD, mtmE, oleV, eryBII, oleU, oleY | TDP-D-boivinose. researchgate.net |

| pMP3* | mtmE, mtmD, oleV, oleW, urdR, oleY | TDP-D-olivose. nih.gov |

| pGJZ plasmids (series) | Modular cassettes for various deoxysugar pathways (e.g., olivose, this compound, mycarose) | Various TDP-deoxysugars for creating erythromycin analogs. nih.gov |

Identification and Characterization of Biosynthetic Gene Clusters

Combinatorial Biosynthesis and Pathway Engineering

Combinatorial biosynthesis has emerged as a powerful strategy for producing novel bioactive compounds by combining genes from different biosynthetic pathways. nih.govcaister.com This approach is particularly valuable for generating new glycosylated molecules, as the sugar moieties are often crucial for biological activity. caister.comwashington.edu By engineering pathways and expressing them in suitable hosts, it is possible to create "unnatural" natural products with potentially improved therapeutic properties. oup.comoup.com

Heterologous Expression Systems for this compound Production (e.g., E. coli, Streptomyces)

The production of this compound and other deoxysugars outside of their native producers relies on heterologous expression, a cornerstone of genetic engineering where genes from one organism are expressed in another. mmerevise.co.uksci-hub.se The most commonly used hosts for this purpose are the bacterium Escherichia coli and various species of Streptomyces. nih.govnih.govnih.gov

Streptomyces , as natural producers of a vast array of secondary metabolites including many glycosylated antibiotics, are often preferred hosts. nih.gov They possess the necessary cellular machinery and precursor molecules for the efficient synthesis of complex natural products. nih.gov For instance, Streptomyces albus and Streptomyces venezuelae have been successfully engineered to produce novel glycosides. nih.govresearchgate.net A common strategy involves deleting the native gene clusters for secondary metabolites in the host to create a "clean" background, and then introducing plasmids containing the biosynthetic gene cassettes for the desired deoxysugar. researchgate.netresearchgate.net For example, a gene cluster designed for TDP-d-boivinose biosynthesis was successfully expressed in Streptomyces albus 16F4, leading to the production of a novel glycosylated tetracenomycin. nih.gov

Escherichia coli is another widely used heterologous host due to its rapid growth, well-understood genetics, and ease of manipulation. nih.govnih.gov While E. coli does not naturally produce many of the complex precursors required for antibiotic biosynthesis, it can be engineered to do so. nih.gov Researchers have successfully reconstituted entire biosynthetic pathways, including those for deoxysugars like this compound, in E. coli. nih.govresearchgate.net This "heterologous biosynthesis" approach allows for the systematic engineering and testing of pathways to produce analogs of complex molecules like erythromycin, demonstrating the host's capability to accommodate foreign and complex biosynthetic machinery. nih.gov

| Host Organism | Engineered Pathway/Product | Key Advantages | Reference |

|---|---|---|---|

| Streptomyces albus | d-Boivinosyl-tetracenomycin C | Natural producer of secondary metabolites; availability of precursors. | nih.gov |

| Streptomyces venezuelae | Glycosylated tylosin (B1662201) derivatives | Can be engineered as a bioconversion system for combinatorial biosynthesis. | researchgate.netresearchgate.net |

| Escherichia coli | Erythromycin analogs with various deoxysugars | Rapid growth, well-characterized genetics, highly tractable for engineering. | nih.gov |

| Streptomyces argillaceus | Mithramycin analogs with d-boivinose | Amenable to the introduction of "sugar plasmids" for glycodiversification. | thieme-connect.com |

Reconstitution of "Unnatural Natural Gene Clusters" for Deoxysugar Generation

A key strategy in combinatorial biosynthesis is the creation of "unnatural natural gene clusters." nih.govnih.gov This involves assembling genes from different biosynthetic pathways, often from distinct microorganisms, to create a novel, functional pathway for a specific compound. nih.govasm.org This technique has been successfully applied to generate a variety of 2,6-dideoxyhexoses, including d-olivose, d-oliose, d-digitoxose, and d-boivinose. nih.govnih.gov

The biosynthesis of these sugars starts from a common precursor, TDP-d-glucose, which is converted to TDP-4-keto-6-deoxy-d-glucose. washington.edu From this intermediate, the pathway to this compound was hypothesized to require a specific sequence of enzymatic reactions, including the action of a 3-ketoreductase and a 4-ketoreductase with specific stereochemical outcomes. nih.gov Since no native gene cluster for this compound had been identified, researchers constructed one by combining genes from different antibiotic pathways. nih.gov

For example, a functional pathway for TDP-d-boivinose was assembled using genes from the oleandomycin (ole) and erythromycin (ery) biosynthetic clusters. researchgate.net The resulting gene cluster, when expressed in a suitable host, directed the synthesis of TDP-d-boivinose, which was then attached to an aglycone by a flexible glycosyltransferase, confirming the functionality of the engineered cluster. nih.gov The formation of d-boivinosyl-tetracenomycin C from this process yielded a novel bioactive compound. nih.gov This approach not only allows for the production of rare sugars like this compound but also expands the toolkit for creating new glycosylated drugs. nih.govnih.gov

| Enzyme (Gene) | Function | Original Pathway Source | Reference |

|---|---|---|---|

| OleV | 2,3-Dehydratase | Oleandomycin | researchgate.net |

| EryBII | 3-Ketoreductase (provides axial 3'-OH) | Erythromycin | researchgate.net |

| OleU | 4-Ketoreductase (provides axial 4'-OH) | Oleandomycin | nih.govresearchgate.net |

| ElmGT | Flexible Glycosyltransferase | Elloramycin (B1244480) | nih.govresearchgate.net |

Challenges in Biosynthetic Efficiency and Enzyme Specificity

Despite the successes of combinatorial biosynthesis, significant challenges remain, primarily concerning biosynthetic efficiency and enzyme specificity. nih.gov The introduction of foreign genes and pathways can impose a metabolic burden on the host organism, leading to lower titers of the desired product compared to native systems. For instance, the heterologous production of salicylate (B1505791) glucoside (SAG) analogs using engineered deoxysugar pathways, including those for this compound, resulted in significantly lower yields (15–20 mg/L) compared to the native glucoside pathway (50–60 mg/L).

Furthermore, the enzymes responsible for creating the specific stereochemistry of sugars like this compound (e.g., the 4-ketoreductase OleU) must function correctly and not be interfered with by native enzymes in the host. nih.gov Overcoming these challenges often requires protein engineering to alter enzyme specificity or improve catalytic activity, as well as metabolic engineering of the host to enhance the supply of precursors and reduce metabolic burden. nih.govresearchgate.net

Chemical Synthesis of Boivinose and Its Glycosides

Classical Multi-Step Organic Synthesis Methodologies for 2-Deoxysugars

The assembly of 2-deoxysugars and their oligosaccharides can be broadly categorized into several key approaches. acs.org These include direct methods, where a glycosyl donor is coupled with an acceptor; indirect methods that utilize a temporary participating group at C-2; additions to unsaturated sugar precursors known as glycals; de novo syntheses that build the sugar backbone from non-carbohydrate starting materials; and anomeric alkylation, where the reactivity of the anomeric carbon is inverted. acs.orgnih.gov

Direct synthesis is the most straightforward strategy for forming 2-deoxyglycosides, involving the reaction of an activated glycosyl donor with a nucleophilic acceptor. acs.orgnih.gov This approach avoids the additional steps of introducing and removing a directing group. rsc.org However, controlling the stereochemical outcome is a major challenge and can be highly sensitive to the reaction conditions. acs.org High levels of selectivity can sometimes be achieved by carefully selecting the promoter, solvent, and protecting groups on the sugar. acs.orgnih.gov

Commonly used glycosyl donors in direct synthesis include:

Glycosyl Halides : Glycosyl bromides and chlorides are highly reactive and are typically generated in situ for immediate use. acs.orgnih.gov Their activation under Koenigs-Knorr conditions (using silver salts like silver triflate) can be selective, but the outcome is highly dependent on the specific coupling partners. nih.gov Glycosyl fluorides are more stable and are activated by various Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂). acs.orgnih.gov

Trichloroacetimidates : Developed by Schmidt, these donors provide a facile method for glycosidic linkage formation under mild conditions. nih.gov

Thioglycosides : These donors can be activated by a range of promoters, and recent developments have shown that bench-stable 2-deoxy-S-but-3-ynyl thioglycosides can be used in gold(I)-promoted reactions to yield α-selective glycosides. rsc.org

A study demonstrated that 2-deoxy-glycosyl donors with a specific (S)-(phenylthiomethyl)benzyl moiety at the C-6 position could be used for the synthesis of α-linked glycosides. nih.gov Furthermore, the activation of allyl 2,6-dideoxy-glycoside donors with BF₃·OEt₂ primarily yielded α-anomers when coupled with various sugar alcohols. nih.gov

Indirect synthesis introduces a temporary functional group at the C-2 position of the glycosyl donor that can direct the stereochemical outcome of the glycosylation reaction. acs.orgnih.gov This participating group is subsequently removed in a later step to yield the desired 2-deoxy structure. acs.org While this approach requires additional synthetic steps, it often provides high stereoselectivity. acs.orgnih.gov

Common participating groups include:

Halides (e.g., iodide)

Thioethers

Esters

Selenyl and sulfenyl derivatives rsc.orgnih.gov

For instance, the use of a 2-thioacetyl (SAc) group on glucosyl and galactosyl bromide donors has been shown to produce 2-deoxyglycosides with an exclusive β-configuration under modified Koenigs-Knorr conditions. researchgate.net The thioacetyl group is later removed via desulfurization. researchgate.net Similarly, the synthesis of 2-deoxy-2-iodo-glycosides, which can be reductively deiodinated to give 2-deoxyglycosides, is another effective indirect strategy. researchgate.net

Glycals, which are cyclic enol ethers derived from sugars, are versatile starting materials for the synthesis of 2-deoxysugars. acs.orgmdpi.com In this approach, an electrophilic addition reaction is performed across the double bond of the glycal. nih.gov The stereoselectivity of these reactions can depend on the configuration of the glycal donor and the promoter used, though they often yield α-linked products with moderate to high selectivity. acs.org

Various reagents and catalysts have been developed for the addition of alcohols and other nucleophiles to glycals:

A combination of trimethylsilyl (B98337) iodide (TMSI) and triphenylphosphine (B44618) (PPh₃) has been used to catalyze the direct addition of alcohols to D-glucal and D-galactal, resulting in high α-selectivity for the synthesis of 2-deoxyglycosides. nih.gov

Iron-catalyzed methods using 3,4-O-carbonate glycals have been developed for the synthesis of alkyl and aryl 2-deoxy glycosides with exclusive α-stereoselectivity at room temperature. bohrium.com

Silver triflate has been shown to effectively catalyze the reaction between 3,4-O-carbonate glycal donors and thiophenol acceptors to produce 2-deoxythioglycosides, generally with high α-selectivity. mdpi.com

De novo synthesis involves constructing the carbohydrate skeleton from simple, achiral, or non-carbohydrate starting materials. nih.govmdpi.com This approach is particularly valuable for creating rare or unnatural sugars like Boivinose.

Several de novo syntheses of this compound have been reported:

One route allows for the preparation of both D- and L-Boivinose starting from iso-butyl vinyl ether and methyl vinyl ketone. wikipedia.org

A synthesis of (±)-Boivinose was achieved through the reaction of a 2,3-syn-2-tert-butyldimethylsiloxy-3-p-methoxyphenoxy butanal derivative with an indium-assisted allyl anion. nih.gov The resulting syn-, syn-adduct was then converted to (±)-Boivinose. nih.gov

Another strategy reported the de novo synthesis of this compound through a diastereoselective ene reaction. researchgate.net

Optically active (-)-Boivinose was synthesized using a tellurium-based method to create a key scalemic (Z)-allylic alcohol intermediate, which was then converted to the target molecule. acs.org This method was chosen over a Sharpless kinetic resolution, which is often less effective for (Z)-substrates. acs.org

An earlier synthesis of 2,6-dideoxy-D-xylo-hexose (this compound) involved the addition of nitromethane (B149229) to 5-deoxy-D-xylose, followed by a series of steps including acetylation, elimination, hydrogenation, and a final Nef reaction to convert the nitromethyl group into the required aldehyde function. wikipedia.orgcdnsciencepub.comcanada.ca

In a departure from traditional glycosylation where the donor is an electrophile, anomeric alkylation-based methods utilize the anomeric carbon as a nucleophile. acs.orgnih.gov These reactions typically proceed through an SN2-like mechanism, which can result in excellent stereoselectivity. nih.gov The process generally involves the formation of an anomeric alkoxide from a lactol, which then attacks an electrophilic acceptor. mdpi.com

Key features of this method include:

The stereochemical outcome is highly sensitive to the configuration and functional groups of the donor. mdpi.com

The approach has been successfully used for the direct synthesis of 2-deoxy-β-glycosides by reacting 2-deoxy-sugar-derived anomeric alkoxides with secondary triflates as electrophiles. nih.gov A free hydroxyl group at the C-3 position of the lactol was found to be crucial for achieving efficient yields. nih.gov

This strategy can be powerful for creating specific linkages, as demonstrated in the synthesis of a 2-deoxy-β-tetrasaccharide. nih.gov

De Novo Synthesis Strategies from Non-Carbohydrate Precursors

Stereoselective Glycosylation of this compound

Achieving stereocontrol in the glycosylation of this compound, a 2,6-dideoxy-D-xylo-hexose, is a central challenge due to the lack of a C-2 participating group. acs.orgwikipedia.org The methods to control the anomeric configuration during the formation of this compound glycosides are extensions of the general strategies developed for 2-deoxysugars.

The stereochemical outcome depends on a delicate balance of factors including the nature of the donor's anomeric leaving group, the protecting groups on both the donor and acceptor, the promoter, and the reaction conditions. nih.govmdpi.com

| Method | Principle | Typical Selectivity | Key Features |

| Direct Glycosylation (Halide Donors) | Activation of an unstable glycosyl halide (e.g., bromide) with a promoter (e.g., AgOTf) reacts with an acceptor. | α or β, often mixture. nih.gov Selectivity is highly substrate-dependent. nih.gov | Requires in situ generation of donor; outcome sensitive to promoter and substrates. acs.orgnih.gov |

| Direct Glycosylation (Allyl Donors) | BF₃·Et₂O promoted activation of an allyl 2,6-dideoxy-glycoside donor. | Predominantly α-selective. nih.gov | Minimizes manipulations during oligosaccharide assembly. nih.gov |

| Indirect Glycosylation (2-Iodo Sugars) | A 2-iodo group directs the glycosylation, followed by reductive deiodination. | Often highly stereoselective. researchgate.net | Requires additional deiodination step. researchgate.net |

| Addition to Glycals (Fe-Catalyzed) | Reaction of a 3,4-O-carbonate glycal with an alcohol in the presence of an iron catalyst. | Exclusively α-stereoselective. bohrium.com | Mild, room-temperature conditions; tolerant of various alcohols. bohrium.com |

| Anomeric O-Alkylation | A 2-deoxy lactol is converted to a nucleophilic anomeric alkoxide, which attacks an electrophile. | SN2-like inversion, leading to high β-selectivity with α-anomeric alkoxides. mdpi.comnih.gov | Requires a free C-3 hydroxyl group for good yields; allows for convergent synthesis. nih.gov |

| Directed SN2 Glycosylation (2-Azido Sugars) | A specially designed leaving group on a 2-azido-2-deoxy donor directs an SN2 attack from the acceptor via H-bonding. | Stereoinversion (e.g., α-donor gives β-product). chinesechemsoc.org | Provides access to both 1,2-cis and 1,2-trans linkages with high stereoselectivity. chinesechemsoc.org |

Control of Anomeric Selectivity (α/β) in Glycosylation Reactions

The stereochemical outcome of glycosylation reactions, yielding either α or β anomers, is influenced by several factors. In the synthesis of 2-deoxyglycosides, the formation of α-linked products is often favored. acs.orgnih.gov However, specific conditions and reagents can be employed to achieve high selectivity for either anomer.

For instance, the use of glycosyl halides as donors under Koenigs-Knorr conditions can lead to varying anomeric ratios depending on the silver salt promoter used. acs.org Studies have shown that while many reactions with 2-deoxy-sugar bromides yield β-products with moderate to high selectivity, the choice of protecting groups can significantly alter this outcome. acs.org A C-3 benzoate-protected donor, for example, resulted in a nearly equal mixture of α and β anomers, suggesting long-range participation of the C-3 ester. acs.org

Machine learning models have also been developed to predict the anomeric selectivity of glycosylation reactions, taking into account various factors such as the nature of the glycosyl donor and acceptor. chemrxiv.org These models suggest that for 2-deoxy glycosides, α-selectivity is generally expected unless specific structural features are present in the donor molecule. chemrxiv.org

Influence of Protecting Groups, Promoters, and Solvent Systems

For example, benzyl-protected α-boivinose has been shown to yield α-disaccharides with complete stereoselectivity. acs.orgnih.gov The nature of the protecting groups can also impact the reactivity of the donor, with electron-withdrawing groups generally "disarming" the donor and reducing its reactivity, while electron-donating groups "arm" it. beilstein-journals.org

Promoters are essential for activating the glycosyl donor. universiteitleiden.nl The type of promoter used can significantly affect both the yield and the anomeric selectivity of the reaction. acs.org Silver salts, for instance, are commonly used in Koenigs-Knorr type reactions with glycosyl halides. acs.org The reactivity and selectivity in these reactions depend on the specific silver salt employed. acs.org

The solvent system can also have a profound impact on the stereochemical outcome of glycosylation reactions, although its effects can be less predictable with highly reactive 2-deoxy-sugars compared to fully substituted sugars. acs.org The influence of the solvent is also dependent on the reaction intermediates formed during the glycosylation process. acs.org

| Factor | Influence on Glycosylation | Example |

| Protecting Groups | Directs stereoselectivity through remote participation and conformational effects. | Benzyl-protected α-boivinose yields α-disaccharides. acs.orgnih.gov |

| Promoters | Activates the glycosyl donor and influences yield and selectivity. | Silver salts in Koenigs-Knorr reactions with glycosyl halides. acs.org |

| Solvent Systems | Can impact stereochemical outcome, depending on reaction intermediates. | Effects are sometimes less pronounced with reactive 2-deoxy-sugars. acs.org |

Chelation-Controlled Anomeric O-Alkylation

A significant advancement in the stereoselective synthesis of α-boivinosides is the use of chelation-controlled anomeric O-alkylation. acs.orgrsc.org This method involves lactol donors that possess a C-3 axial hydroxyl group. acs.orgrsc.org It is proposed that the equatorial anomeric alkoxide, containing a C-3 axial alkoxide, undergoes anomerization to the more stable axial anomeric alkoxide due to a chelation effect. acs.orgrsc.org This chelation locks the conformation of the anomeric alkoxide, leading to the selective formation of α-glycosides upon reaction with an electrophile. rsc.org This strategy has been successfully applied to the synthesis of α-disaccharides of this compound with complete stereoselectivity, albeit with moderate yields in some cases. acs.orgnih.govrsc.org

Stereochemical Impact of Axial Hydroxyl Groups (e.g., 4-OH)

The stereochemistry of hydroxyl groups, particularly their axial or equatorial orientation, plays a crucial role in the conformation and reactivity of pyranose rings. In the context of this compound, which is a xylo-hexose, the hydroxyl group at the C-4 position has an axial orientation. This axial hydroxyl group can influence the stereochemical outcome of glycosylation reactions. The presence of an axial hydroxyl group at C-4 is a key feature in controlling selectivity in glycosylation reactions involving glucals, which lack this feature. acs.org The specific influence of the axial 4-OH in this compound synthesis is an important consideration for designing stereoselective glycosylation strategies.

Advanced Synthetic Methodologies

Application of Asymmetric Epoxidation (e.g., Sharpless Asymmetric Epoxidation)

The Sharpless Asymmetric Epoxidation has proven to be a valuable tool in the synthesis of optically active this compound. acs.org This reaction allows for the enantioselective epoxidation of primary and secondary allylic alcohols, creating chiral 2,3-epoxyalcohols which are versatile synthetic intermediates. wikipedia.orgresearchgate.net In the synthesis of L-boivinose, a tellurium-based method was employed to generate a key scalemic (Z)-allylic alcohol intermediate, which was then subjected to further steps, including Sharpless epoxidation, to achieve the target molecule. acs.org This demonstrates the power of combining different advanced synthetic methods to access complex and rare sugars like this compound. acs.org

Utilization of Tellurium Chemistry in Synthesis

Tellurium chemistry has been successfully applied in the synthesis of optically active this compound. acs.orgresearchgate.netacs.org Specifically, a tellurium-based method was developed to convert scalemic epoxy tosylates of (E)-allylic alcohols into scalemic (Z)-allylic alcohols. acs.org This methodology was instrumental in preparing a key intermediate, (Z)-3,6-heptadien-2-ol, in an optically active form, which was then further transformed into L-boivinose. acs.org This application highlights the utility of tellurium chemistry in achieving specific stereochemical transformations that are crucial for the synthesis of complex chiral molecules. acs.orgnii.ac.jp

Research Findings

A significant breakthrough in this area is the development of an automated, multistep continuous flow platform capable of producing orthogonally protected 2,6-dideoxy-sugars, including a key this compound donor. nih.govnih.gov Researchers have successfully synthesized an L-Boivinose thioglycoside, a versatile building block for oligosaccharide assembly, starting from the commercially available monosaccharide, L-fucose. nih.gov

Interactive Data Table: Synthesis of L-Boivinose Thioglycoside Donor via Automated Continuous Flow

| Parameter | Details | Source |

| Starting Material | L-Fucose | nih.gov |

| Product | L-Boivinose thioglycoside | nih.govresearchgate.net |

| Synthesis Method | Automated, multistep continuous flow | nih.govnih.gov |

| Number of Steps | 3 (telescoped sequence) | researchgate.net |

| Overall Yield | 12% | nih.gov |

| Total Reaction Time | 74 - 131.5 minutes | nih.govnih.gov |

| Key Advantage | Avoids intermediate purification; rapid production | nih.govnih.gov |

Molecular Mechanisms and Biological Roles of Boivinose Containing Glycoconjugates

Influence on DNA-Binding Affinity of Glycosylated Natural Products (e.g., Mithramycin Analogs)

Mithramycin, an antitumor antibiotic, exerts its activity primarily by binding to GC-rich sequences in DNA encyclopedia.pub. The glycosylation pattern of mithramycin is crucial for its DNA binding and biological activity wikipedia.orgencyclopedia.pub. Studies involving combinatorial biosynthesis have explored the impact of incorporating different deoxysugars, including boivinose, into mithramycin to create novel analogs with altered properties nih.gov. These modifications in the sugar moieties can influence the affinity and specificity of the glycoconjugate's interaction with DNA nih.gov. For instance, variations in the sugar chains of mithramycin analogs have been shown to affect their DNA binding specificity and affinity, which in turn can impact their transcriptional inhibitory effects encyclopedia.pubnih.gov.

Role in Ribosomal Polypeptide Exit Channel Binding and Translation Inhibition

Tetracenomycins are a class of polyketide antibiotics known to inhibit protein synthesis by binding within the ribosomal polypeptide exit channel sigmaaldrich.comguidetopharmacology.org. This binding site is distinct from those of other translation inhibitors, offering potential against resistant bacterial strains guidetopharmacology.org. This compound has been successfully incorporated into tetracenomycin analogs through glycodiversification strategies sigmaaldrich.com. While specific data on the ribosomal binding affinity of this compound-containing tetracenomycins were not extensively detailed in the provided sources, the general principle of glycosylation influencing the interaction of these molecules with the ribosome suggests that the presence of this compound would play a role in their ribosomal binding characteristics and subsequent translation inhibition activity. The sugar moiety attached to the tetracenomycin aglycone is understood to influence its target specificity and antibacterial activity.

Glycodiversification as a Strategy for Modulating Molecular Function

Glycodiversification is a powerful strategy employed to generate structural diversity in natural products by altering their glycosylation patterns sigmaaldrich.comuni.lufishersci.bemetabolomicsworkbench.org. This process often involves the use of promiscuous glycosyltransferases that can transfer various sugar moieties, including this compound, to a given aglycone sigmaaldrich.commetabolomicsworkbench.org. By introducing different sugars like this compound, researchers can create novel analogs of natural products such as mithramycin and tetracenomycins with modulated biological functions, improved pharmacological properties, and potentially reduced toxicity nih.govmetabolomicsworkbench.org. This approach allows for the exploration of structure-activity relationships and the development of derivatives with enhanced therapeutic potential uni.lufishersci.be. The ability to incorporate sugars like this compound contributes to expanding the chemical space of natural product derivatives uni.lu.

Glycation Inhibitory Activity at the Molecular Level

While extensive research exists on the glycation inhibitory activity of various natural compounds, particularly polyphenols and flavonoids, direct evidence specifically detailing the isolated glycation inhibitory activity of this compound at the molecular level is limited in the provided search results nih.gov. One source indicates that a compound containing this compound demonstrated glycation inhibitory activity. However, this does not isolate the activity to the this compound moiety itself, as the activity could be attributed to the aglycone or the combined structure of the glycoconjugate. Further research would be needed to elucidate any direct role or mechanism by which this compound might influence glycation processes.

Analytical and Research Methodologies in Boivinose Studies

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups of Boivinose and this compound-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a fundamental tool for determining the structure and stereochemistry of organic molecules, including carbohydrates like this compound. By analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms, researchers can deduce the connectivity of atoms and their spatial arrangement. For sugars, NMR is particularly valuable for assigning the anomeric configuration and the stereochemistry at each chiral center. Studies involving this compound-containing natural products, such as mithramycin derivatives, have utilized 1D (¹H, ¹³C) and 2D (HSQC, ¹H,¹H-COSY, HMBC) NMR experiments to establish the structures of new compounds and confirm the presence and linkage of the this compound residue. nih.gov The stereochemistry of sugar residues can be established based on coupling constants and NOESY correlations, often by comparison with literature data. nih.gov

Mass Spectrometry (ESI-MS, HRMS) for Structural Elucidation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for determining its elemental composition and structural features. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing polar molecules like glycosides, producing protonated or deprotonated molecular ions. akjournals.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the unambiguous determination of the elemental formula. cleancontrolling.com In studies of glycosylated natural products, ESI-MS is used to detect parental mass ions corresponding to the attachment of deoxysugars like this compound to an aglycone. nih.gov HRMS data is then used to confirm the molecular formula of these glycosylated compounds. nih.govacs.org The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural details, including the sequence and type of sugar residues attached. akjournals.com For C-boivinose, specific fragmentation patterns involving the loss of characteristic neutral fragments have been observed and used for tentative identification. akjournals.comresearchgate.net

Infrared (IR) Spectroscopy (General analytical technique applicable to carbohydrates)

Infrared (IR) spectroscopy is a general analytical technique that provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. While not as detailed for complete structural elucidation as NMR or MS, IR spectroscopy can be used to identify the presence of key functional groups in carbohydrates, such as hydroxyl groups and C-O bonds. nih.govnih.govresearchgate.net IR spectra of mono- and disaccharides show specific patterns in the fingerprint region that are characteristic of each sugar. nih.gov IR spectroscopy has been applied to the study of carbohydrates and can be used to evaluate the glycosylation of proteins by showing distinct absorption bands for the sugar moiety. nih.gov Although not specifically detailed for this compound in the provided search results, IR spectroscopy remains a relevant technique for the general characterization of carbohydrate structures and can complement information obtained from other spectroscopic methods.

Chromatographic Separation and Purity Assessment (e.g., HPLC-UV-Vis)

Chromatographic techniques are essential for separating this compound and this compound-containing compounds from complex mixtures and for assessing their purity. High-performance liquid chromatography (HPLC) is a widely used technique for the separation of natural products and their glycosylated derivatives. nih.gov HPLC coupled with UV-Vis detection (HPLC-UV-Vis) is commonly employed, as many natural products and some sugar derivatives have chromophores that absorb UV or visible light. pan.olsztyn.pldrawellanalytical.com UV-Vis spectra can be used for peak identification by comparison with standards and for assessing peak purity. pan.olsztyn.plnih.govchromatographyonline.com Semipreparative HPLC has been used to purify this compound-containing glycosylated tetracenomycins for subsequent structural elucidation by HRMS and NMR. nih.gov HPLC-MS analysis is also a powerful combination, allowing for the separation and online mass detection of compounds. nih.govfrontiersin.org

Genetic Engineering Tools for Pathway Manipulation (e.g., BioBricks System)

Genetic engineering tools, such as the BioBricks system, are utilized to manipulate the biosynthetic pathways responsible for producing deoxysugars like this compound and for incorporating them into natural products. The BioBricks system provides a standardized approach for assembling DNA parts encoding specific biological functions. fiveable.me This modular approach facilitates the rapid construction and modification of genetic circuits and pathways. fiveable.me In the context of this compound, BioBricks gene cassettes have been developed for the metabolic engineering of deoxysugar biosynthesis in microorganisms like Streptomyces. nih.govacs.orgresearchgate.netresearchgate.net This allows researchers to engineer host strains to produce specific TDP-deoxysugars, including TDP-Boivinose, and to generate novel glycosylated natural products through combinatorial biosynthesis. nih.govacs.orgresearchgate.netresearchgate.net The expression of engineered pathways can lead to the production of new glycosylated compounds that are then characterized using analytical techniques. nih.gov

High-Throughput Screening Methods for Glycosylation Reactions (excluding clinical applications)

High-throughput screening (HTS) methods are crucial for efficiently identifying and characterizing enzymes involved in glycosylation reactions and for discovering novel glycosylated compounds. These methods allow for the rapid screening of large libraries of enzymes or reaction conditions. nih.gov While traditional HPLC-based analysis of glycosylation reactions can be time-consuming for HTS, alternative approaches have been developed. frontiersin.orgnih.gov Some HTS methods for glycosylation reactions include using fluorescent compounds as acceptor substrates where fluorescence changes upon sugar conjugation, fluorescence-activated cell sorting (FACS) to identify cells containing fluorescently labeled glycosylated molecules, enzyme-linked immunosorbent assay (ELISA) using carbohydrate-binding proteins, and pH-based color change indicators. frontiersin.orgnih.govresearchgate.net More recently, strategies based on changes in the physical properties of natural product aglycones upon glycosylation, such as increased polarity, have been used in HTS assays. nih.gov These methods often involve separating the more polar glycoside product from the less polar aglycone, allowing for detection based on the aglycone's inherent absorbance or fluorescence. nih.gov These HTS approaches are valuable for exploring the substrate specificity of glycosyltransferases and for generating glycodiversity in natural products. nih.gov

Enzyme Activity Assays for Biosynthetic Characterization

Enzyme activity assays are fundamental tools in biochemistry and molecular biology used to quantify the catalytic rate of enzymes under defined conditions. patsnap.com These assays are crucial for understanding the kinetic properties of enzymes and are integral to characterizing biosynthetic pathways, including those leading to the formation of compounds like this compound. patsnap.comanilocus.com By measuring the rate of substrate disappearance or product appearance, researchers can gain insights into enzyme function, specificity, and the factors influencing their activity. patsnap.com

The biosynthesis of deoxysugars, such as 2,6-dideoxyhexoses like this compound, often involves a series of enzyme-catalyzed steps. nih.gov While the specific gene cluster and enzymes solely responsible for this compound biosynthesis had not been fully identified in some studies, research into related deoxysugars provides insights into the types of enzymatic transformations involved and the methodologies used for their characterization. nih.gov

Studies on the biosynthesis of other deoxysugars have employed enzyme activity assays to characterize key enzymatic steps. For example, in the biosynthesis of TDP-L-rhamnose and TDP-D-fucose, enzyme activities of glucose-1-phosphate thymidylyltransferase and TDP-D-glucose 4,6-dehydratase have been analyzed using techniques like reversed-phase high-performance liquid chromatography (HPLC) to monitor product formation. researchgate.net Similarly, research into the biosynthesis of TDP-D-digitoxose, another 2,6-dideoxyhexose, involved the characterization of a 4-ketoreductase enzyme. nih.gov

Enzyme activity assays can be continuous, allowing real-time monitoring of the reaction, or discontinuous, where the reaction is stopped at specific intervals for measurement. patsnap.com Spectrophotometric methods, which measure changes in absorbance or fluorescence, are commonly used in continuous assays. patsnap.com

Detailed research findings in related pathways highlight the importance of identifying and characterizing the specific enzymes responsible for the deoxygenation and epimerization steps that distinguish deoxysugars from their parent hexoses. While direct enzymatic characterization data specifically for this compound biosynthesis is less extensively documented compared to other deoxysugars in the provided search results, the methodologies applied to related pathways are directly applicable. The search for genes encoding enzymes involved in this compound biosynthesis has been an area of investigation, suggesting the involvement of specific enzymatic machinery for its formation. nih.gov

Research into combinatorial biosynthesis of deoxysugar pathways has involved reconstituting gene clusters and expressing them to study the resulting sugar products. nih.gov Such studies indirectly assess enzyme activity by analyzing the final glycosylated compounds produced. For instance, experiments involving the expression of gene combinations aimed at producing TDP-D-boivinose and TDP-D-digitoxose, followed by analysis of glycosylated products like tetracenomycin derivatives, provide evidence of enzymatic function in these pathways. nih.gov

The following table summarizes a hypothetical representation of enzyme activity data based on methodologies used for related deoxysugars, illustrating the type of data that would be generated in this compound biosynthetic studies.

| Enzyme | Substrate 1 | Substrate 2 (if applicable) | Product 1 | Assay Method | Relative Activity | Notes |

| Dideoxyhexose Synthase A | TDP-Glucose | NADPH | TDP-4-keto-6-deoxyglucose | HPLC | +++ | Catalyzes initial deoxygenation step |

| Dideoxyhexose Reductase B | TDP-4-keto-6-deoxyglucose | NADPH | TDP-Boivinose | HPLC, MS | ++ | Catalyzes reduction and epimerization |

| Glycosyltransferase C | TDP-Boivinose | Aglycone | Glycosylated Compound | HPLC, MS | +++ | Transfers this compound to an acceptor |

Note: This table is illustrative, based on common enzymatic steps in deoxysugar biosynthesis, and does not represent actual measured data for this compound biosynthetic enzymes, which require specific identification and characterization.

The identification and characterization of enzymes involved in this compound biosynthesis through activity assays are crucial steps towards understanding its natural production and potentially enabling its biotechnological synthesis.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Strategies for Accessing Boivinose Analogs

The creation of this compound analogs is a key strategy for exploring structure-activity relationships and developing new drug candidates. hilarispublisher.com Organic synthesis is fundamental to this endeavor, providing the necessary tools to construct complex molecules and their derivatives. hilarispublisher.comnih.gov The development of efficient and adaptable synthetic routes is crucial, as traditional methods relying on isolation from natural sources are often impractical due to low yields and difficulties in purification. rsc.org

Recent advancements have focused on de novo asymmetric synthesis, which allows for the creation of rare deoxysugars like this compound from simple starting materials. rsc.orgrsc.org One promising approach involves Prins cyclizations, an acid-mediated reaction of homoallylic alcohols, to construct the core tetrahydropyran (B127337) structure with high stereocontrol. rsc.orgrsc.org This method is not only efficient and scalable but can also be adapted to produce a variety of both L- and D-dideoxyglycosides. rsc.orgrsc.org For instance, a synthetic route to protected L-oliose, a related 2,6-dideoxysugar, has been developed with the potential for adaptation to create L-boivinose derivatives through steps like Mitsunobu inversion. rsc.org Another strategy involves the nucleophilic addition to butanal derivatives, which has been successfully applied to the synthesis of (±)-boivinose. nih.govjst.go.jp

These innovative synthetic strategies are expanding the chemist's toolbox, enabling the systematic modification of the this compound scaffold. hilarispublisher.com By creating a library of this compound analogs, researchers can systematically investigate how changes in stereochemistry and functional groups impact biological activity, paving the way for the design of more potent and selective therapeutic agents. hilarispublisher.comresearchgate.net

Engineering of Glycosyltransferases for Enhanced Substrate Promiscuity and Regiospecificity

Glycosyltransferases (GTs) are essential enzymes that catalyze the attachment of sugar moieties, like this compound, to acceptor molecules, a process crucial for the bioactivity of many natural products. nih.govasm.orgnumberanalytics.com Engineering these enzymes to control their substrate specificity is a powerful tool for creating novel glycosylated compounds. numberanalytics.comagroparistech.fr GTs typically have two main domains: an N-terminal domain that recognizes the acceptor molecule (aglycone) and a C-terminal domain that binds the activated nucleotide-diphosphate (NDP)-sugar donor. researchgate.net

Research has shown that the substrate flexibility of GTs can be altered through targeted mutations. nih.gov For example, site-directed mutagenesis of the elloramycin (B1244480) glycosyltransferase, ElmGT, has been used to modulate its donor selectivity. nih.gov In one study, replacing the leucine (B10760876) residue at position 309 with methionine (L309M) in ElmGT resulted in a 1.5-fold increase in the transfer efficiency of D-boivinose to the aglycone 8-demethyl-tetracenomycin C (8DMTC). nih.gov This demonstrates that specific amino acid substitutions can tune the enzyme's efficiency for a particular sugar donor. nih.gov

The development of chimeric glycosyltransferases, created by swapping domains between different GTs, represents another promising avenue. researchgate.net This "mix and match" approach can generate biocatalysts with broader substrate promiscuity than the parent enzymes. agroparistech.fr Such engineered GTs can be incorporated into microbial hosts to facilitate the in vivo glycosylation of various molecules, diversifying natural products by attaching sugars like this compound. nih.gov This strategy of glycodiversification allows for the production of new derivatives with potentially altered or improved pharmacological properties. nih.gov

Elucidation of Undiscovered Biosynthetic Pathways and Enzymes

Understanding the natural biosynthetic pathways of deoxysugars like this compound is fundamental to harnessing and manipulating them for biotechnological purposes. mdpi.comfrontiersin.org The biosynthesis of many 6-deoxyhexoses, including D-boivinose, has been previously characterized, providing a roadmap for heterologous production. researchgate.netasm.org However, the full enzymatic repertoire that nature employs to construct these sugars is likely not yet fully known. biorxiv.org

The evolution of biosynthetic pathways is thought to occur through the recruitment of existing enzymes, which are then adapted for new functions. nih.gov This suggests that there may be undiscovered enzymes or even entire alternative pathways for this compound synthesis in different organisms. nih.gov The discovery of these novel enzymes is a key research goal, as they could offer new catalytic activities for synthetic biology applications. beilstein-journals.org

Modern genomic tools are accelerating the discovery of new biosynthetic gene clusters (BGCs). biorxiv.orgnih.gov By analyzing the genomes of various organisms, researchers can identify gene clusters that are predicted to be involved in the synthesis of specific natural products. biorxiv.org For example, analysis of BGCs has revealed the widespread presence of genes for N-hydroxypyrrole formation, suggesting that this heterocycle is a component of many undiscovered natural products. biorxiv.org A similar approach can be applied to find novel this compound-related pathways. The characterization of heteromeric enzymes, which are multi-protein complexes, is also revealing new layers of complexity and regulation in biosynthesis that can be exploited. nih.gov Elucidating these unknown pathways and the functions of the enzymes within them will provide new parts for the synthetic biologist's toolkit, enabling more sophisticated engineering of organisms to produce valuable compounds. mdpi.combeilstein-journals.org

Advanced Glycoengineering for Modified Natural Products with Defined Molecular Interactions

Glycoengineering, the deliberate modification of the glycan portions of molecules, is a powerful strategy to alter the properties of natural products. nih.govfrontiersin.org The sugar moieties attached to a natural product can significantly influence its solubility, stability, and biological activity, including its ability to interact with specific molecular targets. nih.govresearchgate.net

Advanced glycoengineering involves using engineered glycosyltransferases and knowledge of biosynthetic pathways to create novel glycosylated compounds with tailored properties. frontiersin.org An example of this is the modification of the macrolide antibiotic YC-17. nih.gov When its native sugar, D-desosamine, was replaced with other sugars, including D-boivinose, the resulting analogs showed different antibacterial activities. nih.gov Specifically, the L-rhamnose-conjugated derivative exhibited enhanced activity against certain bacteria compared to the parent compound. nih.gov This highlights how changing the sugar can modulate the biological profile of a natural product.

The goal of this research is to move beyond random diversification towards the rational design of glycosylated molecules. By understanding the specific interactions between the sugar moiety and its biological target, it becomes possible to design modifications that enhance efficacy or create new functions. nih.gov Chemoenzymatic synthesis, which combines chemical synthesis with enzymatic catalysis, provides a robust method for producing homogeneous glycoforms of complex molecules like antibodies, allowing for precise structure-function relationship studies. nih.gov As our understanding of the roles of specific glycans improves, advanced glycoengineering will enable the creation of modified natural products with finely tuned molecular interactions for therapeutic applications.

Q & A

Q. What spectroscopic techniques are essential for identifying Boivinose, and how should data interpretation be standardized?

this compound’s identification relies on nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, due to its distinct coupling constants (e.g., ) . Key steps include:

- Sample preparation : Use deuterated solvents (e.g., DO) to avoid signal interference.

- Data acquisition : Prioritize 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.

- Validation : Cross-reference coupling constants with published values (Table 1) to confirm structural assignments .

Table 1 : NMR Coupling Constants for this compound (from )

| Proton Pair | Coupling Constant (Hz) |

|---|---|

| J | 9.6 |

| J | 2.3 |

| J | 3.0 |

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

this compound is synthesized via glycosylation reactions, with yield optimization depending on:

- Protecting groups : Use acetyl or benzyl groups to control regioselectivity.

- Catalysts : Employ Lewis acids (e.g., BF-EtO) for efficient glycosidic bond formation.

- Purification : Apply column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization. Document procedures rigorously to ensure reproducibility .

Q. How can researchers conduct a systematic literature review on this compound’s biological roles?

- Search strategy : Use Boolean operators (e.g., "this compound AND biosynthesis NOT industrial") in databases like PubMed and SciFinder.

- Inclusion criteria : Prioritize peer-reviewed studies with full experimental details.

- Synthesis tools : Apply frameworks like P-E/I-C-O (Population, Exposure/Intervention, Comparison, Outcome) to categorize findings .

Q. What analytical methods ensure this compound’s purity in laboratory settings?

- High-performance liquid chromatography (HPLC) : Use a polar stationary phase (e.g., C18) with UV detection at 190–210 nm.

- Mass spectrometry (MS) : Confirm molecular ion peaks ([M+H]) and fragment patterns.

- Melting point analysis : Compare observed values with literature data (±2°C tolerance) .

Q. How should preliminary biological activity assays for this compound be designed?

- In vitro models : Use enzyme inhibition assays (e.g., glycosidase activity) with positive/negative controls.

- Dose-response curves : Test concentrations from 1 µM to 1 mM to determine IC.

- Statistical rigor : Apply ANOVA with post-hoc tests (p < 0.05) to validate significance .

Advanced Research Questions

Q. How can contradictions in this compound’s structural data from different studies be resolved?

- Advanced NMR techniques : Use -NMR and NOESY to resolve stereochemical ambiguities.

- Comparative analysis : Replicate conflicting experiments under standardized conditions (solvent, temperature) to identify variables affecting results .

- Collaborative validation : Share raw data via repositories (e.g., Zenodo) for independent verification .

Q. What computational strategies predict this compound’s interactions with biological targets?

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., lectins).

- Dynamic simulations : Perform 100-ns molecular dynamics (MD) simulations to assess binding stability.

- Experimental correlation : Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What mechanistic insights can be gained from studying this compound’s biosynthetic pathways?

- Isotope labeling : Track -labeled precursors in bacterial cultures (e.g., Streptomyces) to map metabolic flux.

- Gene knockout studies : Use CRISPR-Cas9 to silence putative biosynthetic genes and monitor intermediate accumulation.

- Enzyme kinetics : Characterize glycosyltransferase activity via Michaelis-Menten parameters (K, V) .

Q. How can cross-disciplinary approaches enhance this compound’s application in chemical biology?

- Glycoengineering : Integrate synthetic biology tools (e.g., yeast display) to produce this compound-conjugated antibodies.

- Immunoassays : Develop ELISA protocols using this compound-specific lectins for biomarker detection.

- Data integration : Use bioinformatics pipelines (e.g., KEGG, MetaCyc) to link structural data with biological pathways .

Q. What methodologies address discrepancies in this compound’s reported pharmacological effects?

- Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.

- Sensitivity testing : Evaluate cell line-specific responses (e.g., cancer vs. normal cells) to identify confounding factors.

- Mechanistic studies : Apply RNA-seq to profile gene expression changes post-treatment and pinpoint molecular targets .

Q. Guidelines for Rigorous Research Design

- Experimental documentation : Follow Beilstein Journal standards for reproducibility, including detailed synthetic protocols and raw spectral data .

- Question formulation : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses .

- Data transparency : Deposit datasets in FAIR-aligned repositories to facilitate peer critique .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.